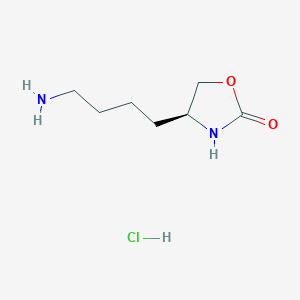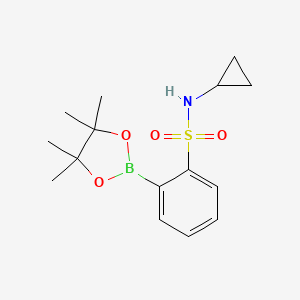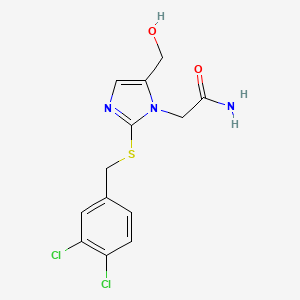
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride is a piperazine derivative and it is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, 1-(3-Chlorophenyl)piperazine has an empirical formula of C10H13ClN2 with a molecular weight of 196.68 (free base basis) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1-(3-Chlorophenyl)piperazine hydrochloride has a melting point of 210-214 °C (dec.) (lit.), a density of 1.193g/cm, a refractive index of 1.598-1.600, and a flash point of 9℃ .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The compound's structural components, such as the cyclohexanamine group, are used in chemical synthesis. For example, cyclopropenone oximes, structurally related to cyclohexanamines, are prepared from corresponding cyclopropenones and react with isocyanates to yield 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, showcasing the cyclohexanamine group's reactivity in synthesis applications (Yoshida et al., 1988).
Crystal Structure Analysis
Compounds with cyclohexanyl components, similar to 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, are subjects in crystal structure analysis to understand their molecular configurations and interactions. For instance, the crystal structure of a compound synthesized from methyl O-(2,4-dichlorophenyl-acetyl)-1-hydroxycyclohexane-carboxylate reveals insights into its molecular arrangement and potential chemical reactivity (Zhao et al., 2009).
Analytical Characterization
Arylcyclohexylamines, which share a similar core structure with 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, are characterized analytically to understand their properties better. Analytical techniques like gas chromatography and mass spectrometry are employed to characterize these compounds and their analogues, which aids in understanding their pharmacological and chemical properties (Wallach et al., 2014).
Material Science Applications
Compounds containing cyclohexanamine groups are explored in material science for their potential in creating new materials with unique properties. For example, polyimides derived from diamines with cyclohexane structures exhibit good solubility and thermal stability, suggesting applications in advanced materials and engineering (Yin et al., 2005).
Neuropharmacological Research
Arylcyclohexylamines, structurally related to 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, serve as templates in neuropharmacological research. Their psychoactive properties and mechanisms are studied to develop therapeutic agents and understand neurological pathways (J. Wallach et al., 2014).
Safety and Hazards
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4,4-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2N.ClH/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11;/h1-3,8H,4-7,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGJAHNZGDIBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC(=CC=C2)Cl)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorosulfonyloxy-5-[[(3R,4R)-4-methoxyoxan-3-yl]carbamoyl]pyridine](/img/structure/B2998254.png)


![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2998259.png)





![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2998272.png)

![N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2998274.png)

![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)